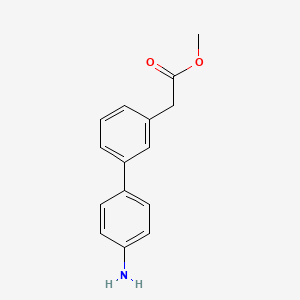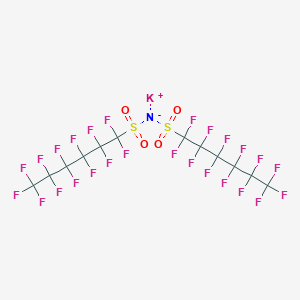
Potassium bis((perfluorohexyl)sulfonyl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium bis((perfluorohexyl)sulfonyl)amide is a chemical compound known for its unique properties and applications in various fields. It is a white powder that is soluble in water and has a melting point of approximately 100°C . This compound has gained attention due to its use in molten salt batteries, hard coat films, conductive films, and antistatic adhesives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium bis((perfluorohexyl)sulfonyl)amide involves several steps. One common method includes the reaction of chlorosulfonic acid with nickel chloride at elevated temperatures (105-115°C) to form chlorosulfonyl isocyanate . This intermediate is then reacted with potassium carbonate and hexafluoropropylene oxide in the presence of ethyl acetate at 20-30°C . The reaction mixture is stirred for several hours, filtered, and the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
Potassium bis((perfluorohexyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonamides .
科学的研究の応用
Potassium bis((perfluorohexyl)sulfonyl)amide has a wide range of applications in scientific research:
作用機序
The mechanism of action of Potassium bis((perfluorohexyl)sulfonyl)amide involves its interaction with specific molecular targets and pathways. The compound can act as an electrolyte, facilitating the movement of ions in electrochemical cells . It can also interact with biological molecules, potentially affecting their function and activity .
類似化合物との比較
Similar Compounds
- Potassium bis(fluorosulfonyl)imide
- Potassium bis(trifluoromethanesulfonyl)imide
- Potassium bis(perfluorobutanesulfonyl)imide
Uniqueness
Potassium bis((perfluorohexyl)sulfonyl)amide is unique due to its longer perfluoroalkyl chain, which imparts distinct properties such as higher thermal stability and improved solubility in certain solvents . This makes it particularly suitable for applications in high-temperature environments and specialized industrial processes .
特性
分子式 |
C12F26KNO4S2 |
|---|---|
分子量 |
819.3 g/mol |
IUPAC名 |
potassium;bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)azanide |
InChI |
InChI=1S/C12F26NO4S2.K/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)44(40,41)39-45(42,43)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34;/q-1;+1 |
InChIキー |
KPWPTIQELOCXAE-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


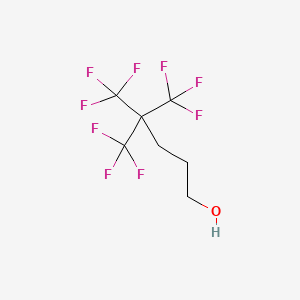
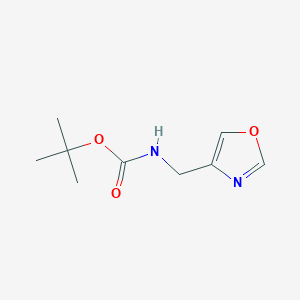
![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)
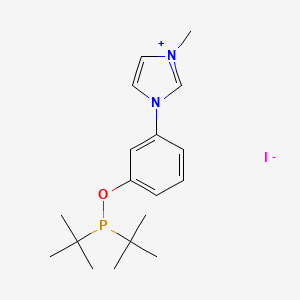
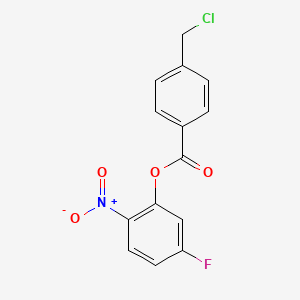
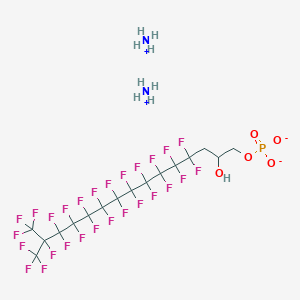

![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
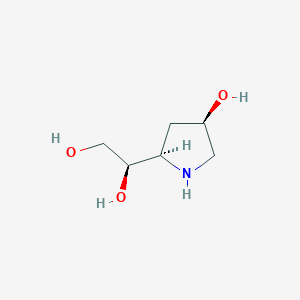
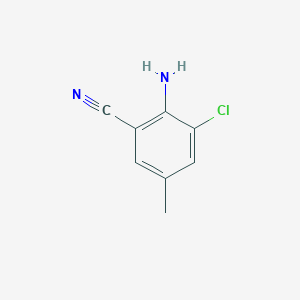

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)
